molecular formula C12H17NO B1301949 2,2,2'-Trimethylpropionanilide CAS No. 61495-04-3

2,2,2'-Trimethylpropionanilide

Cat. No. B1301949
CAS RN: 61495-04-3
M. Wt: 191.27 g/mol
InChI Key: CSGRQLUGMVFNON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures often requires innovative approaches to improve yield and efficiency. For example, the synthesis of a substituted 1,4,7-triazacyclononane described in the first paper uses L-valine methyl ester hydrochloride as a starting material and employs an in situ sequential macrocyclisation method to overcome poor yields from standard cyclisation methods. This approach could potentially be adapted for the synthesis of 2,2,2'-Trimethylpropionanilide if the compound requires a macrocyclic structure or similar synthetic challenges.

Molecular Structure Analysis

The molecular structure of 2,2,2'-Trimethylpropionanilide is not directly analyzed in the provided papers. However, understanding the molecular structure is crucial for predicting reactivity and physical properties. The trimethyl lock mechanism discussed in the fourth paper involves steric interactions between methyl groups, which could be relevant to the steric effects in 2,2,2'-Trimethylpropionanilide, affecting its reactivity and molecular conformation.

Chemical Reactions Analysis

The papers provided discuss various chemical reactions that could be relevant to the reactivity of 2,2,2'-Trimethylpropionanilide. For instance, the selective monomethylation of 2-arylacetonitrile using a trimethylamine-borane/CO2 system highlights a method for C-H bond functionalization, which could be applicable to modifying the trimethylpropionyl group in 2,2,2'-Trimethylpropionanilide. Additionally, the trimethyl lock concept could provide insights into the release mechanisms of functional groups in the presence of steric hindrance.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2'-Trimethylpropionanilide can be inferred from the structural motifs present in the compound. The presence of an anilide group suggests certain solubility characteristics and potential for hydrogen bonding, while the trimethylpropionyl group could impart hydrophobicity and influence the compound's boiling and melting points. The papers do not directly address the properties of 2,2,2'-Trimethylpropionanilide, but the synthesis and reaction methods discussed provide a foundation for understanding how different functional groups and synthetic strategies can affect a compound's properties.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

2,2,2'-Trimethylpropionanilide is involved in various chemical synthesis processes. For example, it has been used in the monomethylation of 2-arylacetonitrile using CO2, demonstrating a novel method for the six-electron reductive functionalization of CO2 facilitated by C(sp3)-H bonds (Zhang, Wang, & Xi, 2019). Another study involved the in situ formation and reaction of trimethyl(trichloromethyl)silane for the synthesis of valuable synthetic intermediates like 2,2,2-trichloromethylcarbinols (Henegar & Lira, 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which are structurally similar to 2,2,2'-Trimethylpropionanilide, have been synthesized and tested for antiandrogen activity. This research led to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Fluorescence and Imaging

The compound has also been explored in the development of latent fluorophores. A study described the synthesis and use of latent fluorophores based on the trimethyl lock, a design element that provides distinct advantages for biological imaging (Chandran, Dickson, & Raines, 2005).

Neuroscience Research

In neuroscience, trimethyltin, a compound related to 2,2,2'-Trimethylpropionanilide, was used to study neurodegeneration. It was found that exposure to trimethyltin caused neural cell death and triggered the release of tumor necrosis factor-alpha from glial cells, modulating neurodegeneration (Viviani, Corsini, Galli, & Marinovich, 1998).

Cardiology

In cardiology research, alpha-amino anilides, which are structurally related to 2,2,2'-Trimethylpropionanilide, have been investigated for their antiarrhythmic activity. These compounds showed potential in protecting against fibrillation and exhibited varying degrees of toxicity (Byrnes, McMaster, Smith, Blair, Boyes, Duce, Feldman, Kronberg, Takman, & Tenthorey, 1979).

Material Science

In material science, the compound's derivatives have been explored for applications in dental composites, demonstrating the potential for creating composites with low volume shrinkage, which is crucial for dental applications (Klee, Schneider, Holter, Burgath, Frey, & Mülhaupt, 2001).

Semiconductor Technology

In semiconductor technology, the thermal decomposition of trimethylamine, a related compound, has been studied for its relevance in the growth of compound semiconductors (Thon, Saulys, Safvi, Games, & Kuech, 1997).

Safety And Hazards

2,2,2’-Trimethylpropionanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice .

properties

IUPAC Name

2,2-dimethyl-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGRQLUGMVFNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370075
Record name N-o-tolylpivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2'-Trimethylpropionanilide

CAS RN

61495-04-3
Record name N-o-tolylpivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2'-Trimethylpropionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A biphasic solution of o-toluidine (107.2 g, 1.0 mol) in methylene chloride (500 ml) and water (150 ml) containing sodium carbonate (69 g, 0.65 mol) was treated with trimethylacetyl chloride (120.6 g, 1.0 mol). The rate of addition of trimethylacetyl chloride was adjusted so as to maintain the reaction at gentle reflux. After 45 minutes the addition was complete. The organic layer was separated, washed with water, and concentrated in vacuo. The crude N-[(2-methyl)phenyl]-2,2-dimethylpropanamide was slurried in 2% aqueous HCl, filtered and washed with H2O until the filtrate was neutral. After drying in vacuo (50° C., 20 mm), N-[(2-methyl)phenyl]-2,2-dimethylpropanamide (178 g, 0.93 mol) was obtained in 93% yield. (mp 109°-110° C.).
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120.6 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of o-tolylamine (21.4 g, 0.20 mol) and Et3N (22.3 g, 0.22 mol) in CH2Cl2 was added 2,2-dimethyl-propionyl chloride (25.3 g, 0.21 mol) at 10° C. The mixture was stirred overnight at room temperature, washed with aq. HCl (5%, 80 mL), saturated NaHCO3 solution and brine, dried over Na2SO4 and concentrated under vacuum to give 2,2-dimethyl-N-o-tolyl-propionamide (35.0 g, 92%).
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of o-tolylamine (21 g, 0.20 mol) and Et3N (22 g, 0.22 mol) in CH2Cl2 was added 2,2-dimethyl-propionyl chloride (25 g, 0.21 mol) at 10° C. After addition, the mixture was stirred overnight at room temperature. The mixture was washed with aq. HCl (5%, 80 mL), saturated aq. NaHCO3 and brine. The organic layer was dried over Na2SO4 and concentrated under vacuum to give N-o-tolylpivalamide (35 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.88 (d, J=7.2 Hz, 1H), 7.15-7.25 (m, 2H), 7.05 (t, J=7.2 Hz, 1H), 2.26 (s, 3H), 1.34 (s, 9H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2,2,2'-Trimethylpropionanilide

Citations

For This Compound
12
Citations
W Fuhrer, HW Gschwend - The Journal of Organic Chemistry, 1979 - ACS Publications
A method is described to convert N-pivaloylanilines and toluidines intotheir o-lithio and o-(lithiomethyl) deriv-atives, respectively. These species, in particular those derived from p-chloro…
Number of citations: 218 pubs.acs.org
JX Wang, M Pappalardo… - Australian journal of …, 1995 - CSIRO Publishing
The synthesis is reported of 4-[ω-(3-thienyl)alkyl]pyridine (2), 4-[ω-(3-thienyl)alkyl]-2,2′- bipyridine (3) and 4-methyl-4'-[ω-(3-thienyl)alkyl]-2,2′-bipyridine (4), where the length of the …
Number of citations: 18 www.publish.csiro.au
TJ Rutherford, DA Reitsma, FR Keene - Journal of the Chemical …, 1994 - pubs.rsc.org
The synthesis and stereochemistry of monomeric ruthenium(II) complexes containing the unsymmetrical bidentate ligand pmbipy [4-(2,2-dimethylpropyl)-4′-methyl-2,2′-bipyridine] …
Number of citations: 36 pubs.rsc.org
SN Sawhney, DW Boykin - The Journal of Organic Chemistry, 1979 - ACS Publications
The carbon-13 NMR spectra of 57 benzothiazoles including 6-substituted 2-aminobenzothiazoles (1), 6-substi-tuted 2-methylbenzothiazoles (2), 6-substituted benzothiazoles (3), 5-…
Number of citations: 75 pubs.acs.org
C Saccavini, C Tedeschi, C Lepetit, L Yahi… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
Carbo-siloles could a priori be generated by eliminative aromatization of sila[5]pericyclyne precursors with adjacent C─OR and C─H vertices. The synthesis of tetraoxy-sila[5]…
Number of citations: 5 www.tandfonline.com
L Maurette, C Tedeschi, E Sermot, M Soleilhavoup… - Tetrahedron, 2004 - Elsevier
Three different kinds of ring carbo-mers of [5]cyclitol ethers were targeted as challenging examples of functional [5]pericyclynes. Three tertiary pentaaryl-carbo-[5]cyclitol methyl ethers …
Number of citations: 42 www.sciencedirect.com
C Saccavini, C Sui‐Seng, L Maurette… - … A European Journal, 2007 - Wiley Online Library
Reductive treatment of stereoisomeric mixtures of variously substituted hexaoxy[6]pericyclynes with SnCl 2 /HCl led to the corresponding substituted carbo‐benzenes. …
C Sui‐Seng, M Soleilhavoup, L Maurette… - European Journal of …, 2003 - Wiley Online Library
Though intrinsically unstable, Gorgues’ acetylenedicarbaldehyde is an appealing, highly functional C4 synthon, which can be stabilized by η 2 complexation to a Co 2 (CO) 6 unit. In …
C Zou, C Lepetit, Y Coppel, R Chauvin - Pure and applied chemistry, 2006 - degruyter.com
The title journey is undertaken at the levels of both theory and experiment. Since 1983, homoaromaticity has been shown to play at most a minor role in the stability of Scott's [N]…
Number of citations: 37 www.degruyter.com
C Saccavini, C Tedeschi, L Maurette… - … A European Journal, 2007 - Wiley Online Library
Critical analysis of possible strategies for the synthesis of novel carbo‐benzene derivatives suggests several [(18−n)+n] routes for the preparation of hexaoxy[6]pericyclyne precursors. …

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